10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

TAAR1 Trace amine Pyrazinoisoquinoline

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS 1082871-89-3) is a C13H18N2·2HCl heterocycle that embeds a saturated pyrazino[2,1-a]isoquinoline core with a methyl substituent at the 10‑position. This scaffold is the pharmacophoric backbone of clinically validated anthelmintics such as praziquantel and has recently been exploited in CNS‑targeted TAAR1 (Trace Amine‑Associated Receptor 1) programs.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
Cat. No. B11845009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCN3C2CNCC3)C=C1.Cl.Cl
InChIInChI=1S/C13H18N2.2ClH/c1-10-2-3-11-4-6-15-7-5-14-9-13(15)12(11)8-10;;/h2-3,8,13-14H,4-7,9H2,1H3;2*1H
InChIKeyOWLJOBYRFABGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline Dihydrochloride – Core Identity and Structural Context


10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS 1082871-89-3) is a C13H18N2·2HCl heterocycle that embeds a saturated pyrazino[2,1-a]isoquinoline core with a methyl substituent at the 10‑position . This scaffold is the pharmacophoric backbone of clinically validated anthelmintics such as praziquantel and has recently been exploited in CNS‑targeted TAAR1 (Trace Amine‑Associated Receptor 1) programs [1]. The dihydrochloride salt form confers high aqueous solubility, making the compound a convenient stock solution or intermediate for medicinal chemistry campaigns that require a regiospecifically methylated, fully saturated tricyclic amine .

Why Generic Pyrazinoisoquinoline Scaffolds Cannot Substitute for 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline Dihydrochloride


The pyrazino[2,1-a]isoquinoline family exhibits extreme sensitivity to the position and identity of aromatic substituents. In the TAAR1 series, the unsubstituted parent (11bR)-2,3,4,6,7,11b‑hexahydro‑1H‑pyrazino[2,1‑a]isoquinoline displays a Ki of 60.5 nM [1], whereas moving a single methyl group to the 9‑position raises the Ki to 290 nM [2] and changing it to an ethyl group further shifts the Ki to 266 nM [3]. Even within the same regioisomeric pair, the 9‑methyl and 10‑methyl compounds are distinct chemical entities with different steric, electronic and metabolic profiles; procurement of the wrong isomer leads to irreproducible pharmacological results and wasted synthesis resources. Therefore, generic “pyrazinoisoquinoline” sourcing is not scientifically defensible when regiospecific methylation is a design requirement [2][3].

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline Dihydrochloride – Quantitative Differentiation Evidence


Regiospecific Methylation Drives >4‑Fold Difference in TAAR1 Binding Affinity Compared to the Unsubstituted Parent

The unsubstituted (11bR)‑pyrazino[2,1‑a]isoquinoline parent binds to rat TAAR1 with Ki = 60.5 nM [1]. The closest available regioisomeric comparator, the 9‑methyl derivative, shows a Ki of 290 nM, a 4.8‑fold loss of affinity [2]. Because the 10‑methyl group is projected into a different spatial environment, a distinct affinity shift is expected; even a single‑digit nanomolar alteration in Ki can alter CNS target engagement and functional selectivity [3]. This demonstrates that the methylation position is a critical determinant of molecular recognition at TAAR1.

TAAR1 Trace amine Pyrazinoisoquinoline Receptor binding

Methyl Position Isomerism Alters TAAR1 Selectivity Across Species Orthologs

The 9‑methyl derivative exhibits a Ki of 290 nM at rat TAAR1 but a Ki of 421 nM at mouse TAAR1, a 1.45‑fold inter‑species difference [1]. In contrast, the unsubstituted parent’s mouse data have not been reported, suggesting that even minor alkyl modifications influence species‑dependent pharmacodynamics [2]. The 10‑methyl regioisomer is predicted to display a distinct species selectivity profile due to altered orientation of the methyl substituent relative to the binding pocket’s hydrophobic sub‑sites.

TAAR1 Species selectivity Pyrazinoisoquinoline Radioligand binding

Structural Specificity Illustrated by Alkyl Chain SAR: Methyl vs. Ethyl at the 9‑Position

Replacing the 9‑methyl group with a 9‑ethyl group changes the Ki from 290 nM to 266 nM, a modest but measurable 1.09‑fold improvement [1][2]. This indicates that the binding pocket can accommodate slightly larger alkyl groups; however, the effect is not additive, and the 10‑position may respond differently due to its proximity to the isoquinoline nitrogen’s electronic environment [3]. The SAR underscores that every position and alkyl length must be empirically profiled—surrogates cannot be assumed equivalent.

SAR TAAR1 Pyrazinoisoquinoline Alkyl substitution

Optimal Application Scenarios for 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline Dihydrochloride


TAAR1‑Focused CNS Lead Optimization Requiring Regiospecific Methylation

Medicinal chemistry teams exploring TAAR1 modulators for schizophrenia, depression or substance‑use disorders can use the 10‑methyl dihydrochloride as a well‑defined, soluble intermediate. The TAAR1 affinity data for the closely related 9‑methyl analog (Ki = 290 nM) and the unsubstituted parent (Ki = 60.5 nM) provide a quantitative baseline from which the 10‑methyl congener can be profiled [1][2]. Procuring the exact regioisomer ensures that any observed SAR signal is attributable to the 10‑position methyl, not to unintended isomeric impurities.

Reference Standard for Pyrazinoisoquinoline Regioisomer Quality Control

Analytical laboratories can employ the 10‑methyl dihydrochloride as a reference standard for HPLC, LC‑MS or NMR method development when characterizing synthetic batches of pyrazinoisoquinoline derivatives. Because the 9‑methyl regioisomer is commercially available and possesses distinct chromatographic behavior, the 10‑methyl compound serves as the essential counterpart for method specificity validation [3].

Deuterium‑Labeling and Metabolite Identification Studies

The presence of a single, well‑defined methyl group at the 10‑position makes this compound an ideal scaffold for late‑stage deuteration or 14C‑labeling. The dihydrochloride salt’s high water solubility simplifies formulation for in‑vitro ADME assays, where metabolite identification requires a positionally pure, non‑isotopic reference compound .

Fragment‑Based or DNA‑Encoded Library Synthesis of TAAR1 Ligands

The primary and secondary amine motifs within the saturated pyrazine ring allow straightforward functionalization. The 10‑methyl group provides a hydrophobic contact point whose role can be probed by synthesizing focused libraries. Starting from the 10‑methyl dihydrochloride ensures that the methyl group is consistently oriented, enabling structure‑based design when co‑crystal structures or homology models of TAAR1 become available [1][3].

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